molecular formula C15H13ClO2 B117484 4-(2-Chloroethoxy)benzophenone CAS No. 3439-73-4

4-(2-Chloroethoxy)benzophenone

Cat. No.: B117484
CAS No.: 3439-73-4
M. Wt: 260.71 g/mol
InChI Key: JDXBAJHRIRDYNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chloroethoxy)benzophenone can be synthesized through several methods. One common method involves the reaction of 1,2-dichloroethane with 4-hydroxybenzophenone in the presence of sodium hydroxide and benzyl tri-n-butylammonium bromide as a phase transfer catalyst . The reaction is typically carried out in water and heated for 18 hours to achieve a yield of 88% .

Another method involves the McMurry olefin synthesis between propiophenone and a benzophenone substituted in the 4-position of one ring by a 2-haloethoxy group . This reaction involves a catalytic reduction using a zero-valent titanium species generated by titanium trichloride or tetrachloride and a powerful reducing agent .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethoxy)benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzophenone derivatives.

    Reduction: Benzhydrol derivatives.

    Oxidation: Benzophenone carboxylic acids.

Scientific Research Applications

4-(2-Chloroethoxy)benzophenone is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(2-Chloroethoxy)benzophenone involves its interaction with molecular targets and pathways. In the context of its use in Tamoxifen synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Tamoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells .

Comparison with Similar Compounds

4-(2-Chloroethoxy)benzophenone can be compared with other benzophenone derivatives, such as:

    4-Hydroxybenzophenone: Used as a starting material in the synthesis of this compound.

    4-Methoxybenzophenone: Another benzophenone derivative with different substituents, used in various chemical syntheses.

    Benzophenone: The parent compound, widely used in organic synthesis and as a photoinitiator in polymer chemistry.

The uniqueness of this compound lies in its specific chloroethoxy substituent, which imparts distinct chemical properties and reactivity compared to other benzophenone derivatives.

Properties

IUPAC Name

[4-(2-chloroethoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXBAJHRIRDYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474589
Record name Methanone, [4-(2-chloroethoxy)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3439-73-4
Record name [4-(2-Chloroethoxy)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3439-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethoxy)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003439734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [4-(2-chloroethoxy)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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